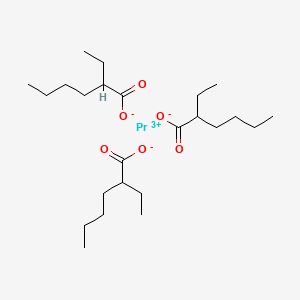

Praseodymium tri(2-ethylhexanoate)

Description

Contextualization within Rare Earth Carboxylate Precursor Chemistry

Rare earth carboxylates are a broad class of compounds that serve as critical building blocks in materials science. americanelements.com These compounds, including praseodymium tri(2-ethylhexanoate), are often used as precursors for the synthesis of rare earth oxides and other functional materials. rsc.org The carboxylate ligands, in this case, 2-ethylhexanoate (B8288628), play a crucial role in the solubility and reactivity of the metal complex. The choice of the carboxylate ligand can influence the morphology and properties of the final material.

Rare earth elements, including praseodymium, are known for their unique electronic and magnetic properties, which are imparted to the materials derived from them. rsc.org The use of carboxylate precursors offers a versatile and controllable route to a wide range of materials, from nanoparticles to thin films. americanelements.com

Academic Significance of Praseodymium Tri(2-ethylhexanoate) in Contemporary Chemical Research

The academic significance of praseodymium tri(2-ethylhexanoate) lies in its dual role as both a catalyst and a precursor. In the realm of catalysis, it has been identified as an effective agent in polymerization, oxidation, and hydrogenation reactions. americanelements.com Specifically, it is noted for its use as a catalyst in the production of unsaturated polyester (B1180765) resins.

As a precursor, praseodymium tri(2-ethylhexanoate) is valuable in the synthesis of praseodymium-containing materials. Its organic-soluble nature allows for its use in non-aqueous systems, which is advantageous in various deposition and synthesis techniques, including sol-gel processes and thin-film deposition. americanelements.comamericanelements.com A patent has also described its application in specialized inks for printing on glazed ceramic surfaces. google.com

Scope and Research Focus on Praseodymium Tri(2-ethylhexanoate) in Scholarly Literature

Scholarly research on praseodymium tri(2-ethylhexanoate) and related rare earth carboxylates is focused on several key areas. A primary area of investigation is its application as a catalyst, particularly in polymerization reactions. Research in this area seeks to understand the catalytic mechanism and to optimize reaction conditions for the synthesis of polymers with desired properties.

Another significant research focus is its use as a precursor for the synthesis of advanced materials. This includes the preparation of praseodymium oxide nanoparticles and thin films for applications in electronics, optics, and catalysis. rsc.orgamericanelements.com The development of luminescent materials based on lanthanide complexes, including those with carboxylate ligands, is also an active area of research, with potential applications in sensing and bio-imaging. rsc.orggaacademy.org

Below is a data table summarizing the key properties and applications of Praseodymium Tri(2-ethylhexanoate):

| Property/Application | Description |

| Chemical Formula | C24H45O6Pr |

| Appearance | Varies, can be a solution or solid |

| Solubility | Soluble in organic solvents americanelements.com |

| Primary Use as Catalyst | Polymerization (e.g., unsaturated polyester resins), oxidation, hydrogenation americanelements.com |

| Primary Use as Precursor | Synthesis of praseodymium oxide nanoparticles, thin films rsc.orgamericanelements.com |

| Specialized Application | Component of inks for printing on glazed ceramic tiles google.com |

Further research continues to explore the full potential of praseodymium tri(2-ethylhexanoate) and other rare earth carboxylates in developing novel materials and catalytic systems with enhanced functionalities.

Properties

CAS No. |

73227-22-2 |

|---|---|

Molecular Formula |

C24H45O6P |

Molecular Weight |

570.5 g/mol |

IUPAC Name |

2-ethylhexanoate;praseodymium(3+) |

InChI |

InChI=1S/3C8H16O2.Pr/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

LJLKMNSTMFZSEO-UHFFFAOYSA-K |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pr+3] |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pr+3] |

Other CAS No. |

73227-22-2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Engineering of Praseodymium Tri 2 Ethylhexanoate

Diverse Synthetic Routes for Praseodymium Tri(2-ethylhexanoate) Production

The synthesis of praseodymium tri(2-ethylhexanoate) can be achieved through several chemical pathways, each offering distinct advantages and challenges. These routes primarily involve direct reactions, transmetallation or ligand exchange, and precipitation or solvent-mediated methods.

Direct Reaction Pathways for Praseodymium Tri(2-ethylhexanoate) Synthesis

The most straightforward approach to synthesizing praseodymium tri(2-ethylhexanoate) involves the direct reaction of a praseodymium source with 2-ethylhexanoic acid. A common starting material is praseodymium(III,IV) oxide (Pr₆O₁₁), which is readily available. The reaction is typically carried out in an organic solvent at elevated temperatures to facilitate the reaction and remove water, a byproduct of the reaction.

Another direct route utilizes praseodymium(III) hydroxide (B78521) (Pr(OH)₃), which reacts with 2-ethylhexanoic acid in a similar fashion. This method may proceed under milder conditions as the hydroxide is generally more reactive than the oxide.

Pr(OH)₃ + 3 C₈H₁₆O₂ → Pr(C₈H₁₅O₂)₃ + 3 H₂O

The choice of the praseodymium precursor can influence the reaction conditions and the purity of the final product. For instance, the use of high-purity praseodymium oxide is crucial for obtaining a high-purity final product.

Transmetallation and Ligand Exchange Syntheses for Praseodymium Tri(2-ethylhexanoate)

Transmetallation and ligand exchange reactions offer alternative synthetic strategies. In a typical transmetallation reaction, a more electropositive metal salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate (B8288628), is reacted with a praseodymium halide, like praseodymium(III) chloride (PrCl₃). The driving force for this reaction is the formation of a more stable salt, typically an alkali metal halide, which can be easily separated from the desired product.

3 Na(C₈H₁₅O₂) + PrCl₃ → Pr(C₈H₁₅O₂)₃ + 3 NaCl

Ligand exchange involves the reaction of a praseodymium compound containing a different ligand with 2-ethylhexanoic acid. For example, praseodymium acetate (B1210297) can be used as a precursor. The exchange is driven by factors such as the relative acidity of the ligands and the volatility of the displaced ligand.

Pr(CH₃COO)₃ + 3 C₈H₁₆O₂ → Pr(C₈H₁₅O₂)₃ + 3 CH₃COOH

These methods can be advantageous when direct reaction pathways are sluggish or lead to impure products. The choice of solvent is critical in these reactions to ensure the solubility of the reactants and facilitate the separation of byproducts.

Precipitation and Solvent-Mediated Preparations of Praseodymium Tri(2-ethylhexanoate)

Precipitation methods are also employed in the synthesis of praseodymium tri(2-ethylhexanoate). This often involves the reaction of a water-soluble praseodymium salt, such as praseodymium(III) nitrate (B79036) (Pr(NO₃)₃), with an aqueous solution of the sodium or ammonium (B1175870) salt of 2-ethylhexanoic acid. The desired product, being insoluble in water, precipitates out of the solution and can be collected by filtration.

Pr(NO₃)₃(aq) + 3 Na(C₈H₁₅O₂)(aq) → Pr(C₈H₁₅O₂)₃(s) + 3 NaNO₃(aq)

Solvent-mediated synthesis is a variation where the reaction is carried out in a specific solvent or a mixture of solvents that influences the reaction rate and the physical properties of the product. For instance, the use of a non-polar organic solvent can favor the formation of the desired organometallic complex by shifting the equilibrium. The solvent can also play a role in controlling the particle size and morphology of the precipitated product.

Optimization Strategies for Reaction Yield and Purity in Praseodymium Tri(2-ethylhexanoate) Synthesis

Optimizing the synthesis of praseodymium tri(2-ethylhexanoate) is crucial for its commercial viability and for ensuring its performance in various applications. Key parameters that are manipulated to enhance yield and purity include reaction temperature, reaction time, stoichiometry of reactants, and the choice of solvent.

| Parameter | Effect on Yield and Purity | Optimization Strategy |

| Reaction Temperature | Higher temperatures generally increase reaction rates but can also lead to side reactions and decomposition of the product. | The optimal temperature is determined experimentally to balance reaction speed and product stability. |

| Reaction Time | Insufficient reaction time leads to incomplete conversion and lower yields. Excessive time can promote side reactions. | The reaction progress is monitored over time to identify the point of maximum yield before significant byproduct formation occurs. |

| Stoichiometry | The molar ratio of reactants is critical. An excess of one reactant may be used to drive the reaction to completion. | Precise control of the stoichiometry is necessary. A slight excess of the 2-ethylhexanoic acid is often used to ensure complete conversion of the praseodymium precursor. |

| Solvent | The solvent affects the solubility of reactants and products, influencing reaction rates and facilitating product separation. | A solvent that dissolves the reactants but in which the product has limited solubility can be used to facilitate precipitation and purification. |

| Removal of Byproducts | Byproducts, such as water or alkali metal salts, can affect the reaction equilibrium and contaminate the final product. | Techniques like azeotropic distillation (for water removal) or filtration (for solid byproducts) are employed. |

Precursor Design Principles and Tailoring of Praseodymium Tri(2-ethylhexanoate) for Specific Applications

The design and tailoring of praseodymium tri(2-ethylhexanoate) as a precursor are critical for its successful application in areas such as catalysis and materials synthesis. americanelements.com The properties of the final material are often directly influenced by the characteristics of the precursor.

The 2-ethylhexanoate ligand plays a significant role in determining the solubility of the compound in non-aqueous media, which is a key advantage for its use in organometallic chemistry. americanelements.com The branched alkyl chain of the ligand helps to prevent the formation of polymeric structures, leading to a more defined molecular species in solution.

For specific applications, the purity of the praseodymium tri(2-ethylhexanoate) is of utmost importance. For example, in the synthesis of high-purity praseodymium-containing catalysts, even trace impurities in the precursor can have a detrimental effect on the catalyst's performance and lifetime. Therefore, the synthetic and purification methods are tailored to achieve the required purity levels, often exceeding 99.9% or even 99.99% (on a rare-earth-oxide basis).

The thermal decomposition characteristics of praseodymium tri(2-ethylhexanoate) are another critical aspect of its design as a precursor. The temperature at which it decomposes to form praseodymium oxide is a key parameter in processes like Metal-Organic Chemical Vapor Deposition (MOCVD) or the synthesis of nanoparticles. By modifying the ligand structure, it is theoretically possible to tune the decomposition temperature to match the requirements of a specific fabrication process. However, for praseodymium tri(2-ethylhexanoate) itself, the focus is often on ensuring consistent decomposition behavior through rigorous quality control of the precursor.

| Property | Importance in Application | Tailoring Strategy |

| Solubility | Essential for solution-based processes and achieving homogeneous reaction mixtures. | The 2-ethylhexanoate ligand provides good solubility in common organic solvents. americanelements.com |

| Purity | Critical for applications in electronics and catalysis where impurities can be detrimental. | Multi-step synthesis and purification processes are employed to achieve high purity levels. |

| Thermal Stability & Decomposition | Determines its suitability for thermal deposition techniques and nanoparticle synthesis. | Consistent synthesis and purification ensure predictable decomposition behavior. |

| Volatility | Important for chemical vapor deposition applications. | While not highly volatile, its organic nature allows for some transport in the vapor phase under specific conditions. |

Spectroscopic and Structural Elucidation Approaches for Praseodymium Tri 2 Ethylhexanoate

Vibrational Spectroscopic Analysis for Ligand Coordination and Structural Features

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for probing the coordination mode of the 2-ethylhexanoate (B8288628) ligands. The vibrational frequencies of the carboxylate group are particularly sensitive to its bonding environment.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful method for investigating the bonding between the praseodymium ion and the 2-ethylhexanoate ligands. The analysis primarily focuses on the vibrational frequencies of the carboxylate group (COO⁻), specifically the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes. The frequency separation between these two bands, Δ (Δ = νₐₛ - νₛ), is diagnostic of the ligand's coordination mode. uwaterloo.ca

In metal carboxylate complexes, ligands can adopt several coordination modes, including ionic, monodentate, bidentate chelating, and bidentate bridging. uwaterloo.ca For the free 2-ethylhexanoate anion (ionic form), the asymmetric and symmetric stretching modes appear around 1550 cm⁻¹ and 1415 cm⁻¹, respectively. uwaterloo.ca When the ligand coordinates to a metal center like praseodymium, the positions of these bands shift, and the magnitude of the separation (Δ) provides structural clues.

Monodentate Coordination: The Δ value is significantly larger than in the ionic form.

Bidentate Chelating Coordination: The Δ value is significantly smaller than in the ionic form.

Bidentate Bridging Coordination: The Δ value is comparable to or slightly larger than that of the ionic form.

By analyzing the FTIR spectrum of praseodymium tri(2-ethylhexanoate) in the fingerprint region (ca. 1720-1400 cm⁻¹), the relative prevalence of these different binding motifs can be determined, revealing the likely oligomeric or polymeric nature of the complex in the solid state. uwaterloo.ca The high-frequency region of the spectrum, between 2700-3000 cm⁻¹, contains peaks corresponding to C-H stretching modes of the ethyl and hexyl groups. uwaterloo.ca

Table 1: FTIR Correlation for Carboxylate Coordination Modes

| Coordination Mode | Asymmetric Stretch (νₐₛ) | Symmetric Stretch (νₛ) | Separation (Δ = νₐₛ - νₛ) |

|---|---|---|---|

| Ionic (Free Ligand) | ~1550 cm⁻¹ | ~1415 cm⁻¹ | ~135 cm⁻¹ |

| Monodentate | Higher frequency | Lower frequency | Large (>200 cm⁻¹) |

| Bidentate Chelating | Lower frequency | Higher frequency | Small (<100 cm⁻¹) |

| Bidentate Bridging | Higher frequency | Lower frequency | Similar to Ionic (~150 cm⁻¹) |

Note: Frequencies are approximate and can vary based on the specific metal center and molecular environment. Data derived from studies on transition metal 2-ethylhexanoates. uwaterloo.ca

Raman spectroscopy is a complementary technique to FTIR for analyzing the vibrational modes of praseodymium tri(2-ethylhexanoate). While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. This makes it particularly effective for observing symmetric vibrations and the vibrations of non-polar bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assessment of Praseodymium Tri(2-ethylhexanoate)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure in solution. cymitquimica.com However, the analysis of praseodymium tri(2-ethylhexanoate) is complicated by the paramagnetic nature of the Praseodymium(III) ion, which has a 4f³ electron configuration. thermofisher.com This paramagnetism leads to significant changes in the NMR spectrum compared to diamagnetic analogues.

The unpaired electrons on the Pr(III) center cause large shifts in the resonance frequencies of nearby nuclei (paramagnetic shifts or lanthanide-induced shifts) and a dramatic increase in the rate of nuclear relaxation, which results in significant line broadening. researchgate.net

While these effects can obscure fine details like scalar coupling, they can also be exploited as a powerful structural probe. cymitquimica.comresearchgate.net The magnitude of the paramagnetic shift experienced by a specific nucleus in the 2-ethylhexanoate ligand is dependent on its geometric position relative to the Pr(III) ion. Therefore, paramagnetically shifted ¹H and ¹³C NMR spectroscopy can be used to determine the solution-state stereochemistry and conformation of the complex. researchgate.net By analyzing the pattern of shifted and broadened resonances, information about ligand dynamics, such as exchange processes between coordinated and free ligands or interconversion between different coordination isomers in solution, can be obtained.

X-ray Diffraction (XRD) Studies for Solid-State Crystal Structure Determination of Praseodymium Tri(2-ethylhexanoate)

X-ray Diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. Although specific crystal structure data for praseodymium tri(2-ethylhexanoate) is not widely published, the principles of the technique and data from similar praseodymium complexes provide insight into the expected structural features.

XRD analysis would provide precise measurements of Pr-O bond lengths, O-C-O bond angles of the carboxylate groups, and the coordination number and geometry of the central praseodymium ion. Lanthanide ions, including Pr(III), typically exhibit high coordination numbers, often ranging from 8 to 12. In other praseodymium complexes, coordination numbers of 9 and 10 are common. nih.govresearchgate.net The resulting coordination polyhedron is often a distorted, high-symmetry shape, such as a distorted monocapped square-antiprism or a bicapped tetragonal antiprism. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of Praseodymium in Praseodymium Tri(2-ethylhexanoate)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of elements within a material. researchgate.net For praseodymium tri(2-ethylhexanoate), XPS is ideal for confirming that the praseodymium is in its expected +3 oxidation state.

The analysis focuses on the core-level electron spectra, particularly the Pr 3d region. The Pr 3d spectrum consists of a spin-orbit split doublet, corresponding to the Pr 3d₅/₂ and Pr 3d₃/₂ photoemission lines. thermofisher.comresearchgate.net The binding energies of these peaks, as well as the presence and structure of associated satellite peaks, are highly sensitive to the oxidation state of the praseodymium ion. researchgate.net Studies on other praseodymium compounds have shown that Pr³⁺ and Pr⁴⁺ species can be clearly distinguished. For instance, in mixed-valence oxides, peaks associated with both Pr³⁺ and Pr⁴⁺ are observed in the Pr 3d spectrum. researchgate.net For praseodymium tri(2-ethylhexanoate), the spectrum is expected to show features exclusively characteristic of Pr³⁺, confirming the stability of this oxidation state within the complex.

Table 2: Representative XPS Binding Energies for Praseodymium Species

| Spectral Line | Oxidation State | Approximate Binding Energy (eV) |

|---|---|---|

| Pr 3d₅/₂ | Pr³⁺/Pr⁴⁺ | 932.7 - 933.0 |

| Pr 3d₃/₂ | Pr³⁺/Pr⁴⁺ | 953.3 |

Note: These values are from studies on praseodymium oxides and aluminates and serve as a reference. researchgate.net The exact binding energies can be influenced by the specific chemical environment.

UV-Visible and Photoluminescence Spectroscopy for Electronic Structure Interpretation of Praseodymium Tri(2-ethylhexanoate)

UV-Visible and photoluminescence spectroscopy probe the electronic structure of the Pr(III) ion within the complex. The electronic transitions of lanthanide ions involve the redistribution of electrons within the 4f orbitals.

The UV-Visible absorption spectrum of a Pr(III) compound is characterized by a series of relatively sharp, low-intensity bands in the visible and near-infrared regions. These absorptions correspond to Laporte-forbidden f-f electronic transitions, which are transitions between different energy levels of the 4f³ electron configuration. researchgate.net The primary transitions originate from the ³H₄ ground state to various excited states, such as ³P₂, ³P₁, ³P₀, and ¹D₂. The exact positions and intensities of these peaks are influenced by the ligand field created by the 2-ethylhexanoate groups, an effect known as the nephelauxetic effect.

Upon excitation into these absorption bands, the complex may exhibit photoluminescence (or fluorescence). Pr(III) complexes are known to show characteristic emission lines in the visible and near-infrared regions. researchgate.net For example, emissions corresponding to the ³P₀ → ³H₅, ³P₀ → ³H₆, and ³P₀ → ³F₂ transitions can often be observed. researchgate.net The analysis of the emission and excitation spectra provides valuable information about the energy level structure of the Pr(III) ion and can be used to study energy transfer processes within the molecule. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Praseodymium Tri(2-ethylhexanoate) |

| Praseodymium(III) |

| Praseodymium Sulfate (Pr₂(SO₄)₃) |

| Praseodymium Oxide (Pr₆O₁₁) |

| Praseodymium Aluminate (PrAlO₃) |

| Praseodymium Niobate (PrNbO₄₊δ) |

Thermal Decomposition Pathways and Thermochemical Analysis of Praseodymium Tri 2 Ethylhexanoate

Thermogravimetric Analysis (TGA) for Decomposition Profile and Mass Loss Correlates

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. While specific TGA data for praseodymium tri(2-ethylhexanoate) is not widely published, the decomposition of similar metal carboxylates suggests a multi-stage process.

The initial mass loss, typically occurring at lower temperatures, can often be attributed to the volatilization of any residual solvent or adsorbed moisture. The principal decomposition of the praseodymium tri(2-ethylhexanoate) would then proceed, involving the breakdown of the organic ligands. This process is expected to occur in several steps, corresponding to the cleavage of the ethylhexanoate groups and the subsequent formation of intermediate species.

The final stage of decomposition in an oxidizing atmosphere, such as air, would involve the oxidation of the remaining intermediates to form a stable praseodymium oxide. The theoretical mass loss can be calculated based on the stoichiometry of the complete conversion of praseodymium tri(2-ethylhexanoate) to the final oxide product, most commonly Pr₆O₁₁.

Table 1: Theoretical Mass Loss for Complete Decomposition (Note: This table is based on theoretical calculations, as specific experimental data is not available.)

| Initial Compound | Final Product | Theoretical Mass Loss (%) |

| Pr(C₈H₁₅O₂)₃ | Pr₆O₁₁ | Varies with reaction conditions |

Differential Scanning Calorimetry (DSC) for Enthalpic Changes During Thermal Events of Praseodymium Tri(2-ethylhexanoate)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies phase transitions and chemical reactions by detecting endothermic (heat absorbing) or exothermic (heat releasing) events.

For praseodymium tri(2-ethylhexanoate), the DSC curve would be expected to show endothermic peaks corresponding to melting and boiling of the compound or its decomposition products. Exothermic peaks would likely be observed during the oxidative decomposition of the organic ligands and the final formation of crystalline praseodymium oxide. The integration of these peaks provides the enthalpy change (ΔH) for each thermal event, offering quantitative insight into the energetics of the decomposition process.

Table 2: Expected Thermal Events in DSC Analysis of Praseodymium Tri(2-ethylhexanoate) (Note: This table represents expected events based on the analysis of similar compounds, as specific experimental data is not available.)

| Thermal Event | Expected Temperature Range (°C) | Type of Enthalpic Change |

| Melting | 100 - 200 | Endothermic |

| Ligand Decomposition | 200 - 400 | Endothermic/Exothermic |

| Oxide Formation | 400 - 600 | Exothermic |

Mechanistic Investigations of Praseodymium Tri(2-ethylhexanoate) Pyrolysis

The pyrolysis of praseodymium tri(2-ethylhexanoate) involves the thermal degradation of the compound in an inert atmosphere. The mechanism of this process is complex and can proceed through various pathways, including the formation of ketones, aldehydes, and other volatile organic compounds as the ethylhexanoate ligands are cleaved from the praseodymium center.

Studies on similar metal carboxylates suggest that the decomposition can be initiated by the breaking of the metal-oxygen bond, followed by the fragmentation of the carboxylate group. The specific products formed will depend on the pyrolysis temperature, heating rate, and the surrounding atmosphere. Analysis of the evolved gases during pyrolysis, for instance by using a coupled TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) system, would be necessary to elucidate the precise decomposition mechanism and identify the volatile byproducts.

Formation of Praseodymium Oxide Phases from Thermal Decomposition of Praseodymium Tri(2-ethylhexanoate)

The thermal decomposition of praseodymium tri(2-ethylhexanoate) in an oxygen-containing atmosphere ultimately leads to the formation of praseodymium oxide. Praseodymium is known to form several stable oxides, with the most common being Pr₂O₃ and the mixed-valence oxide Pr₆O₁₁. The specific phase of praseodymium oxide obtained is highly dependent on the decomposition temperature and the oxygen partial pressure.

At lower temperatures, an amorphous or poorly crystalline oxide may form initially. As the temperature increases, this can transform into a more stable crystalline phase. The final product upon calcination at high temperatures in air is typically the dark-colored Pr₆O₁₁. uji.es Achieving the pure sesquioxide, Pr₂O₃, generally requires heating in a reducing atmosphere. americanelements.comchemicalbook.com The stoichiometry and crystal structure of the resulting oxide are crucial for its application, and these are directly influenced by the conditions of the thermal decomposition of the praseodymium tri(2-ethylhexanoate) precursor.

Table 3: Common Praseodymium Oxide Phases

| Oxide Formula | Name | Crystal System |

| Pr₂O₃ | Praseodymium(III) oxide | Hexagonal chemicalbook.com |

| Pr₆O₁₁ | Praseodymium(III,IV) oxide | Cubic uji.es |

| PrO₂ | Praseodymium(IV) oxide | Cubic |

Coordination Chemistry and Solution Behavior of Praseodymium Tri 2 Ethylhexanoate

Ligand Coordination Modes and Geometries within Praseodymium Tri(2-ethylhexanoate) Complexes

The carboxylate group (RCOO⁻) can coordinate to a metal center in several ways:

Monodentate (κ¹): One oxygen atom of the carboxylate group binds to the praseodymium ion.

Bidentate Chelation (κ²): Both oxygen atoms of the same carboxylate group bind to the same praseodymium ion, forming a four-membered chelate ring.

Bidentate Bridging: The carboxylate group bridges two praseodymium ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

Tridentate and Higher Hapticity: More complex bridging modes involving one or both oxygen atoms coordinating to multiple metal centers are also possible, leading to the formation of polynuclear clusters.

The large size of the Pr(III) ion typically results in coordination numbers greater than six, commonly eight or nine, and sometimes even higher. wikipedia.orglibretexts.org This high coordination number is satisfied by the coordination of multiple 2-ethylhexanoate (B8288628) ligands and, potentially, solvent molecules if present. The geometry of the resulting complex is often poorly defined and can be described as a distorted polyhedron, such as a capped trigonal prism or a square antiprism. wikipedia.org The bulky and flexible nature of the 2-ethylhexyl group can influence the steric environment around the metal center, potentially favoring certain coordination modes over others to minimize steric hindrance.

Table 1: Common Coordination Modes of Carboxylate Ligands with Lanthanide Ions

| Coordination Mode | Description |

| Monodentate (κ¹) | One oxygen atom is bonded to the metal center. |

| Bidentate Chelate (κ²) | Both oxygen atoms are bonded to the same metal center. |

| Bidentate Bridging | The carboxylate group links two metal centers. |

This table is based on general observations for lanthanide carboxylates.

Oligomerization and Aggregation Phenomena of Praseodymium Tri(2-ethylhexanoate) in Solution

In non-polar organic solvents, where it is known to be soluble, Praseodymium tri(2-ethylhexanoate) is expected to exhibit significant oligomerization and aggregation. americanelements.comchembk.com This behavior is a common feature of metal carboxylates, particularly those with long alkyl chains, in low-dielectric constant media. The driving force for this aggregation is the desire of the polar Pr-O core to minimize its interaction with the non-polar solvent and the tendency of the praseodymium ions to achieve higher coordination numbers.

The formation of polynuclear aggregates is facilitated by the bridging capabilities of the carboxylate ligands. These aggregates can range from simple dimers to larger, more complex oligomeric or polymeric structures. The exact nature and size of these aggregates are dependent on several factors:

Concentration: Higher concentrations generally favor the formation of larger aggregates.

Solvent: The polarity and coordinating ability of the solvent can influence the extent of aggregation. In more coordinating solvents, solvent molecules can compete with the carboxylate ligands for coordination sites, potentially leading to smaller aggregates.

Temperature: Temperature can affect the equilibria between different aggregate sizes.

While specific studies on the aggregation of Praseodymium tri(2-ethylhexanoate) are not prevalent in the literature, studies on other lanthanide carboxylates, such as pivalates, have shown the formation of 1D polymeric chains. This suggests that Praseodymium tri(2-ethylhexanoate) likely forms similar chain-like or other complex aggregated structures in solution.

Ligand Exchange Reactions and Solvolysis Studies Involving Praseodymium Tri(2-ethylhexanoate)

Ligand exchange reactions are fundamental to the reactivity of Praseodymium tri(2-ethylhexanoate) and its function in catalytic processes. These reactions involve the substitution of one or more 2-ethylhexanoate ligands by other molecules. The lability of the ligands in lanthanide complexes means these exchanges are often rapid. libretexts.org

The mechanism of ligand exchange in lanthanide complexes is generally considered to be associative or interchange in nature, due to the large size and coordinative unsaturation of the lanthanide ion, which can readily accommodate an incoming ligand in the transition state. A purely dissociative mechanism, where a ligand first detaches completely before the new one binds, is less likely.

Solvolysis , a reaction with the solvent, is a specific type of ligand exchange. If Praseodymium tri(2-ethylhexanoate) is dissolved in a coordinating solvent, such as an alcohol or water, the solvent molecules can displace the 2-ethylhexanoate ligands. For example, in the presence of water, hydrolysis can occur, leading to the formation of praseodymium hydroxide (B78521) or oxo/hydroxo-bridged species. fishersci.com The extent of solvolysis depends on the coordinating strength of the solvent and the reaction conditions.

Table 2: Factors Influencing Ligand Exchange Rates in Lanthanide Complexes

| Factor | Influence |

| Nature of Incoming Ligand | Stronger nucleophiles generally react faster. |

| Steric Hindrance | Bulky ligands can slow down the reaction rate. |

| Solvent Polarity | Can influence the stability of the transition state. |

| Nature of Lanthanide Ion | Ionic radius and Lewis acidity affect lability. |

This table presents general trends in ligand exchange reactions of lanthanide complexes.

Interaction of Praseodymium Tri(2-ethylhexanoate) with Ancillary Ligands and Solvent Systems

The coordination sphere of Praseodymium tri(2-ethylhexanoate) can be readily modified by the introduction of ancillary (or auxiliary) ligands. These are other ligands that are added to the system and can co-coordinate to the praseodymium ion. The addition of ancillary ligands can have several effects:

Break-up of Aggregates: Stronger coordinating ancillary ligands can break up the oligomeric structures of Praseodymium tri(2-ethylhexanoate) to form smaller, mixed-ligand complexes.

Modification of Solubility: The solubility of the complex in different solvents can be tuned by the appropriate choice of ancillary ligand.

Alteration of Catalytic Activity: The electronic and steric properties of the ancillary ligand can significantly impact the reactivity and selectivity of the praseodymium center in catalytic applications.

The nature of the praseodymium ion as a hard Lewis acid means it has a preference for hard donor atoms like oxygen and nitrogen. wikipedia.org Therefore, solvents and ancillary ligands with these donor atoms will interact most strongly.

Advanced Applications of Praseodymium Tri 2 Ethylhexanoate in Materials Science Research

Praseodymium Tri(2-ethylhexanoate) as a Precursor for Functional Praseodymium-Containing Oxide Materials

The primary application of praseodymium tri(2-ethylhexanoate) in materials science is as a precursor for the generation of praseodymium-containing oxides. These oxides, particularly Pr₆O₁₁, are the most stable forms at ambient temperature and possess unique electronic and structural properties that make them suitable for a wide range of applications, including dielectrics, ceramics, and catalysts. researchgate.netnih.gov The use of an organometallic precursor like praseodymium tri(2-ethylhexanoate) allows for precise control over the stoichiometry and morphology of the final oxide material through various deposition and synthesis techniques.

Chemical Vapor Deposition (CVD) and its variant, Metal-Organic Chemical Vapor Deposition (MOCVD), are premier techniques for fabricating high-quality thin films for the microelectronics industry. Praseodymium oxide is a promising high-κ dielectric material that can be used in combination with silicon. nih.govresearchgate.net The successful deposition of these films relies on volatile metal-organic precursors that can be transported in the vapor phase to a heated substrate.

While specific studies detailing the use of praseodymium tri(2-ethylhexanoate) are not prevalent in publicly accessible literature, other volatile praseodymium organometallic compounds are well-documented as effective MOCVD precursors. For instance, thin films of praseodymium oxide have been successfully deposited by liquid injection MOCVD using precursors like [Pr(mmp)₃] (mmp = 1-methoxy-2-methyl-2-propanolate) and Pr(tmhd)₃ (tmhd = 2,2,6,6-tetramethyl-3,5-heptanedione). openreadings.eu These studies have demonstrated the ability to grow crystalline Pr₆O₁₁ films on silicon substrates at temperatures ranging from 250–600 °C. openreadings.eu

Given that praseodymium tri(2-ethylhexanoate) is an organometallic praseodymium source soluble in organic solvents, it is well-suited for liquid injection MOCVD processes, where the precursor is dissolved and vaporized before being introduced into the reaction chamber. researchgate.net Its properties make it a viable candidate for these advanced deposition techniques, enabling the synthesis of pure or doped praseodymium oxide thin films for next-generation electronic devices.

Solution-phase synthesis routes, such as precipitation, hydrothermal methods, and sol-gel processes, offer a versatile and scalable approach to producing nanomaterials with controlled size, shape, and composition. researchgate.netresearchgate.net Praseodymium tri(2-ethylhexanoate) is an ideal precursor for these methods, particularly in non-aqueous systems, due to its solubility in organic solvents. researchgate.net

The synthesis process typically involves the thermal decomposition or chemical conversion of the precursor in a high-boiling-point solvent. This allows for the controlled nucleation and growth of nanoparticles. For example, praseodymium oxide nanoparticles are commonly produced via the thermolysis of praseodymium salts. researchgate.net While many studies report the use of inorganic salts like praseodymium nitrate (B79036) or chloride in aqueous solutions, praseodymium tri(2-ethylhexanoate) provides a valuable alternative for syntheses requiring organic media, which can offer better control over particle surface chemistry and prevent the incorporation of water-related defects.

The resulting praseodymium-doped nanomaterials have a wide array of applications. For instance, doping other host materials with praseodymium can introduce or enhance photoluminescent properties, making them useful in phosphors and bio-imaging. Furthermore, praseodymium oxide nanoparticles themselves are investigated for their catalytic activity and oxygen storage capacity. nih.govresearchgate.net

Praseodymium ions (Pr³⁺) are known to be optically active, and their incorporation into crystalline hosts like perovskites and garnets can yield materials with significant potential for optoelectronic applications, including solid-state lighting, lasers, and scintillators for medical imaging. researchgate.netnanorh.comresearchgate.net

Perovskite Structures: Doping hybrid perovskite semiconductors with lanthanide elements is an effective strategy for tuning their photoelectric properties. researchgate.net Research has shown that adding small amounts of praseodymium to triple-cation perovskite precursor solutions can significantly enhance the performance and stability of perovskite solar cells (PSCs). researchgate.net In one study, doping with 0.25% Pr³⁺ led to improved carrier mobility and reduced charge carrier recombination, resulting in a notable increase in power conversion efficiency. researchgate.net While the specific precursor used in this study was not named, praseodymium tri(2-ethylhexanoate) is a suitable candidate for inclusion in the organic-based precursor solutions used to spin-coat perovskite films. In other work, praseodymium oxide (Pr₆O₁₁) has been used as the source of Pr³⁺ ions for doping (Ba,Ca)(Ti,Zr)O₃ perovskite ceramics via the Pechini method, which involves creating a polymeric resin from metal precursors dissolved in a solution of citric acid and ethylene (B1197577) glycol. nih.gov

Garnet Structures: Praseodymium-doped yttrium aluminum garnet (Pr:YAG) is a commercially significant material known for its unique optical properties, making it valuable for lasers and other photonic technologies. nanorh.com The Pr³⁺ ions substitute yttrium ions in the YAG crystal lattice (Y₃Al₅O₁₂), creating a material with specific and useful fluorescence characteristics. nanorh.com Similarly, praseodymium-doped lutetium aluminum garnets are being investigated as advanced scintillators to convert high-energy radiation (X-rays or gamma rays) into visible light for improved medical imaging devices like CT scanners. openreadings.eu The synthesis of these complex oxide garnets often occurs through high-temperature solid-state reactions or wet-chemical routes like co-precipitation, where a soluble praseodymium precursor is required to introduce the dopant homogeneously.

Role of Praseodymium Tri(2-ethylhexanoate) in Catalysis Research

The catalytic utility of praseodymium compounds stems from the element's ability to exist in multiple oxidation states (Pr³⁺/Pr⁴⁺), which facilitates redox cycles crucial for many catalytic processes. nih.govgreatcellsolarmaterials.com Praseodymium tri(2-ethylhexanoate) serves both as a direct catalyst in certain reactions and as a precursor for creating highly active heterogeneous catalysts.

Praseodymium tri(2-ethylhexanoate) is employed directly as a catalyst in several industrial organic reactions. researchgate.netnih.gov Its solubility in non-aqueous media makes it particularly effective in homogeneous catalysis. Ethylhexanoates in general are used as catalysts for oxidation, hydrogenation, and polymerization reactions. researchgate.net A primary application for praseodymium tri(2-ethylhexanoate) is as a catalyst or accelerator for the curing of unsaturated polyester (B1180765) resins. nih.gov

| Direct Catalytic Application | Reaction Type | Reference(s) |

| Curing of Unsaturated Polyester Resins | Polymerization | nih.gov |

| General Catalysis | Oxidation | researchgate.net |

| General Catalysis | Hydrogenation | researchgate.net |

| General Catalysis | Polymerization | researchgate.net |

This table is interactive. Click on the headers to sort.

A more widespread application in catalysis research is the use of praseodymium tri(2-ethylhexanoate) as a precursor to synthesize solid, heterogeneous catalysts. By undergoing thermal decomposition (calcination), it is converted into praseodymium oxide (Pr₆O₁₁), which is a stable and highly active catalytic material. researchgate.net Praseodymium oxide can be used as a catalyst itself or as a promoter to enhance the activity and stability of other catalysts. researchgate.net

These praseodymium oxide-based catalysts are critical in several environmental and industrial processes. They have shown high activity for CO oxidation, which is important for pollution control, and in the water-gas shift (WGS) reaction for hydrogen production. greatcellsolarmaterials.comdientech.com For example, gold nanoparticles supported on praseodymium hydroxide (B78521) (a related precursor) demonstrated high activity and stability for the WGS reaction. greatcellsolarmaterials.com Furthermore, modifying catalyst supports like MCM-41 or ceria with praseodymium has been shown to improve performance and longevity in applications such as the decomposition of methyl mercaptan and the WGS reaction, respectively. researchgate.netaps.org

| Catalytic System | Application Area | Key Findings | Reference(s) |

| Pr₆O₁₁ Nanoparticles | Organic Synthesis | Efficiently catalyzes the synthesis of 2-amino-4H-chromenes. | dientech.com |

| Au / Pr(OH)ₓ | Water-Gas Shift (WGS) | Praseodymium hydroxide support stabilizes gold nanoparticles, leading to a highly active and stable catalyst. | greatcellsolarmaterials.com |

| Pr-modified MCM-41 | Environmental Catalysis | Promotes the decomposition of methyl mercaptan and enhances catalyst stability by resisting coke formation. | researchgate.net |

| NiRe / CePrO | Hydrogen Production | Doping ceria with praseodymium improves nickel dispersion and enhances CO conversion in the WGS reaction. | aps.org |

This table is interactive. Click on the headers to sort.

Photocatalytic Applications of Praseodymium Tri(2-ethylhexanoate)-Derived Materials

While direct studies detailing the photocatalytic activity of materials derived specifically from praseodymium tri(2-ethylhexanoate) are not extensively documented in readily available literature, the photocatalytic potential of praseodymium oxide (Pr₆O₁₁) is well-established. nih.govrsc.orgresearchgate.netkoreascience.kr Praseodymium oxide, which can be synthesized through the thermal decomposition of precursors like praseodymium tri(2-ethylhexanoate), exhibits notable photocatalytic efficiency in the degradation of organic pollutants. rsc.orgresearchgate.net

The photocatalytic mechanism of praseodymium oxide involves the generation of electron-hole pairs upon irradiation with light of suitable energy. These charge carriers can then participate in redox reactions on the material's surface, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻). These highly reactive species are capable of breaking down complex organic molecules into simpler, less harmful compounds. researchgate.net The mixed-valence states of praseodymium (Pr³⁺/Pr⁴⁺) in Pr₆O₁₁ are believed to play a crucial role in enhancing photocatalytic activity by facilitating charge separation and transfer, thereby reducing the recombination rate of photogenerated electron-hole pairs. kyoto-u.ac.jp

For instance, praseodymium oxide nanoparticles have demonstrated effective degradation of dyes like methyl orange under UV irradiation. koreascience.kr Furthermore, the addition of praseodymium oxide to other photocatalytic systems, such as silver-loaded calcium titanate, has been shown to improve the photocatalytic reduction of carbon dioxide. kyoto-u.ac.jp This enhancement is attributed to the Pr₆O₁₁ species facilitating electron migration from the primary photocatalyst to the co-catalyst. kyoto-u.ac.jp Although these studies often utilize other praseodymium precursors like nitrates or chlorides, the underlying principles of the photocatalytic activity of the resulting praseodymium oxide are directly relevant to materials derived from praseodymium tri(2-ethylhexanoate).

Development of Luminescent and Magnetic Materials Utilizing Praseodymium Tri(2-ethylhexanoate)

Praseodymium tri(2-ethylhexanoate) serves as a valuable precursor for the creation of advanced materials with tailored luminescent and magnetic properties. Its utility stems from its ability to introduce praseodymium ions (Pr³⁺) into various host matrices, which are responsible for the desired optical and magnetic phenomena.

Precursor for Rare Earth-Doped Phosphors and Scintillators

Praseodymium ions are well-known activators in luminescent materials, exhibiting characteristic emission spectra that can be harnessed for applications in phosphors and scintillators. While specific studies employing praseodymium tri(2-ethylhexanoate) for this purpose are not widely reported, the synthesis of praseodymium-doped phosphors via solution-based methods is a common practice. For example, praseodymium-substituted yttrium aluminium garnet (Y₃Al₅O₁₂; YAG) powders have been successfully synthesized using an aqueous sol-gel method with other praseodymium precursors. ekb.eg

The fundamental process involves dissolving the praseodymium precursor along with the precursors for the host material (e.g., yttrium and aluminum salts for YAG) in a suitable solvent. Subsequent heat treatment promotes the formation of the crystalline host lattice with Pr³⁺ ions incorporated at specific crystallographic sites. The luminescent properties of the resulting phosphor are highly dependent on the host matrix and the concentration of the praseodymium dopant. In YAG, for instance, Pr³⁺ doping can lead to emission bands in the UV and visible regions. ekb.eg The clean decomposition of the 2-ethylhexanoate (B8288628) ligands from the praseodymium precursor during calcination is advantageous for achieving high-purity phosphor materials with optimal luminescent performance.

| Host Material | Dopant | Synthesis Method | Key Findings | Reference |

| Y₃Al₅O₁₂ | Pr³⁺ | Aqueous Sol-Gel | Formation of single-phase cubic garnets up to a certain Pr³⁺ substitution level. Luminescence in UV and visible regions. | ekb.eg |

| Strontium Borates | Pr³⁺, Eu²⁺ | Ceramic, Pechini, Combustion | Luminescent properties are dependent on the synthesis route. | researchgate.net |

| Y₂O₃, BaMgAl₁₀O₁₇ | Eu³⁺, Eu²⁺, Tb³⁺ | Combustion | Efficient synthesis of red, blue, and green emitting phosphors. | kyoto-u.ac.jp |

Synthesis of Praseodymium-Containing Magnetic Nanoparticles and Composites

The magnetic properties of materials can be significantly influenced by the incorporation of rare earth elements like praseodymium. Praseodymium tri(2-ethylhexanoate) can be utilized in the synthesis of praseodymium-containing magnetic nanoparticles and composites through various solution-based routes.

One common approach is the sol-gel method, where the praseodymium precursor is co-dissolved with precursors of other magnetic elements (e.g., iron, cobalt). For example, mixed praseodymium cobaltites-ferrites (PrCo₁₋ₓFeₓO₃) with a perovskite structure have been synthesized using a sol-gel citrate (B86180) method. scispace.combohrium.com In this process, the metal precursors are chelated by citric acid, followed by gelation and subsequent calcination to form the final nanocrystalline magnetic material. The resulting nanoparticles can exhibit interesting magnetic behaviors, such as weak ferromagnetism or antiferromagnetism, depending on the composition and synthesis conditions. researchgate.net

Another method involves the thermal decomposition of the mixed-metal precursors in a high-boiling point solvent. This technique allows for good control over the size and shape of the resulting magnetic nanoparticles. The organic ligands of the praseodymium tri(2-ethylhexanoate) precursor play a crucial role in controlling the nucleation and growth of the nanoparticles.

| Material | Synthesis Method | Key Findings | Reference |

| PrₓY₁₋ₓFeO₃ | Sol-Gel | Distorted orthorhombic structure; magnetic nature changes from weak ferromagnetic to antiferromagnetic with increasing Pr content. | researchgate.net |

| PrCo₁₋ₓFeₓO₃ | Sol-Gel Citrate | Formation of continuous solid solution with an orthorhombic perovskite structure; average crystallite size between 30 and 155 nm. | scispace.combohrium.com |

| Praseodymium Orthoferrite (PrFeO₃) | Sol-Gel | Formation of single-phase nanoparticles with paramagnetic properties. | cyberleninka.ru |

Application in Sol-Gel Processing and Other Solution-Based Material Fabrication

Praseodymium tri(2-ethylhexanoate) is particularly well-suited for sol-gel processing and other solution-based material fabrication techniques due to its solubility in organic solvents and its role as a molecular precursor.

Sol-Gel Synthesis of Praseodymium Oxide Gels and Xerogels

The sol-gel process offers a versatile route to synthesize praseodymium oxide gels and xerogels with controlled porosity and microstructure. In a typical sol-gel synthesis using praseodymium tri(2-ethylhexanoate), the precursor is dissolved in an organic solvent, often with the addition of a catalyst and a controlled amount of water to initiate hydrolysis and condensation reactions.

The hydrolysis of the praseodymium precursor leads to the formation of praseodymium hydroxide or hydrated oxide species. These species then undergo condensation reactions to form a three-dimensional network, resulting in the formation of a gel. The gel can then be dried under controlled conditions to produce a xerogel. The properties of the resulting praseodymium oxide xerogel, such as surface area and pore size distribution, can be tailored by adjusting parameters like the precursor concentration, water-to-precursor ratio, and drying conditions. While specific literature detailing the synthesis of pure praseodymium oxide xerogels from praseodymium tri(2-ethylhexanoate) is scarce, the synthesis of mixed-metal oxides containing praseodymium via sol-gel methods is well-documented, highlighting the feasibility of this approach. scispace.combohrium.comresearchgate.net

Spin-Coating and Dip-Coating Methodologies for Thin Film Deposition

Praseodymium tri(2-ethylhexanoate) can be effectively used in spin-coating and dip-coating processes to deposit thin films of praseodymium-containing materials onto various substrates. ekb.egekb.egrsc.orgresearchgate.net These techniques are widely employed in the fabrication of electronic and optical devices.

In spin-coating, a solution containing praseodymium tri(2-ethylhexanoate) is dispensed onto a rotating substrate. researchgate.net The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a thin, uniform film. The thickness of the film can be precisely controlled by adjusting the solution viscosity and the spinning speed.

Dip-coating involves immersing a substrate into a solution of the praseodymium precursor and then withdrawing it at a controlled speed. The thickness of the deposited film is determined by factors such as the withdrawal speed, solution viscosity, and solvent evaporation rate.

After deposition by either method, the precursor film is typically subjected to a heat treatment (annealing) to decompose the organic ligands and form the desired praseodymium-containing oxide or mixed-oxide thin film. This approach has been used to fabricate various functional thin films, including those with specific optical or electrical properties. ekb.eg The use of an organometallic precursor like praseodymium tri(2-ethylhexanoate) offers advantages such as good film uniformity and the ability to tailor the film composition by mixing different precursors in the initial solution.

Theoretical and Computational Investigations of Praseodymium Tri 2 Ethylhexanoate

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it well-suited for analyzing complex organometallic compounds such as praseodymium tri(2-ethylhexanoate). mdpi.comaps.org DFT calculations can provide fundamental insights into the molecule's geometry, bond characteristics, and electronic properties.

For praseodymium tri(2-ethylhexanoate), DFT studies would be crucial in determining the optimized molecular geometry. This involves calculating the bond lengths and angles between the central praseodymium ion and the oxygen atoms of the three 2-ethylhexanoate (B8288628) ligands. The calculations would also reveal the spatial arrangement of the flexible ethyl and hexyl chains of the ligands.

Furthermore, DFT can be employed to calculate various electronic properties, as detailed in the table below. These parameters help in understanding the molecule's reactivity and kinetic stability.

| Calculated Electronic Property | Significance in Praseodymium Tri(2-ethylhexanoate) |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |

| Mulliken Population Analysis | This analysis provides an estimation of the partial atomic charges, offering insights into the ionic or covalent nature of the Pr-O bonds. In lanthanide carboxylates, a significant ionic character is expected. mdpi.com |

| Electron Localization Function (ELF) | The ELF helps to visualize the regions of electron localization, which can identify the nature of the chemical bonds (covalent, ionic, or metallic) within the molecule. |

| Spin Density Distribution | For the paramagnetic Pr(III) ion, mapping the spin density is crucial to understand the localization of unpaired electrons and how they influence the molecule's magnetic properties. |

Molecular Dynamics Simulations of Solution Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly valuable for understanding the behavior of praseodymium tri(2-ethylhexanoate) in a solution, where solvent effects and intermolecular interactions play a crucial role. acs.org

An MD simulation of praseodymium tri(2-ethylhexanoate) would typically involve placing one or more molecules in a simulation box filled with a chosen solvent, such as a nonpolar organic solvent where it is likely soluble. The simulation would then calculate the trajectories of all atoms based on a given force field, which defines the potential energy of the system.

Key insights that could be gained from MD simulations include:

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the praseodymium tri(2-ethylhexanoate) molecule. This includes determining the radial distribution functions for different atom pairs, which show the probability of finding one atom at a certain distance from another.

Conformational Dynamics: The 2-ethylhexanoate ligands are flexible. MD simulations can track the conformational changes of these ligands over time, providing information on their flexibility and how they interact with each other and the central praseodymium ion.

Aggregation Behavior: In solution, metal carboxylates can form aggregates or reverse micelles. MD simulations can predict the tendency of praseodymium tri(2-ethylhexanoate) molecules to self-assemble and the structure of the resulting aggregates.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated from MD trajectories, which is important for understanding its transport in various applications.

General studies on metal carboxylates using MD simulations have shown that the coordination of the carboxylate groups to the metal ion can be dynamic, with ligands potentially exchanging or altering their coordination mode. nih.govnd.edu For praseodymium tri(2-ethylhexanoate), this could involve transitions between monodentate and bidentate coordination of the carboxylate groups.

Computational Modeling of Thermal Decomposition Mechanisms

Understanding the thermal stability and decomposition pathways of praseodymium tri(2-ethylhexanoate) is crucial for its application in high-temperature processes. Computational modeling, often using DFT, can be employed to investigate the mechanisms of its thermal decomposition. rsc.orgresearchgate.net

The general approach involves identifying potential decomposition reactions and then calculating the energy barriers (activation energies) for these pathways. The pathway with the lowest activation energy is likely to be the dominant decomposition route.

For a metal carboxylate like praseodymium tri(2-ethylhexanoate), several decomposition mechanisms can be proposed and modeled:

| Proposed Decomposition Step | Description | Potential Products |

| Decarboxylation | The loss of a carbon dioxide molecule from one of the carboxylate ligands. This is a common decomposition pathway for metal carboxylates. | Praseodymium-alkyl species, Carbon dioxide |

| C-C Bond Cleavage | Fragmentation of the 2-ethylhexanoate ligand through the breaking of carbon-carbon bonds in the alkyl chains. | Smaller volatile organic molecules, Praseodymium-containing residue |

| Hydrolysis (if water is present) | Reaction with trace amounts of water at elevated temperatures, leading to the formation of praseodymium hydroxide (B78521) or oxide and 2-ethylhexanoic acid. | Praseodymium oxides/hydroxides, 2-Ethylhexanoic acid |

DFT calculations can be used to determine the transition state structures for these reactions, which represent the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy. Studies on other lanthanide carboxylates have shown that they typically decompose to form the corresponding lanthanide oxides, carbonates, or oxycarbonates. researchgate.net

Theoretical Prediction of Coordination Environments and Reactivity

The coordination environment of the praseodymium ion in praseodymium tri(2-ethylhexanoate) dictates many of its properties. The Pr(III) ion is a hard Lewis acid and typically favors coordination with hard Lewis bases, such as the oxygen atoms of the carboxylate groups. Lanthanide ions are known for their flexible and high coordination numbers, often ranging from 6 to 12. researchgate.netwikipedia.org

Theoretical methods can be used to predict the most stable coordination environment. This can be achieved by:

Geometry Optimization: As mentioned in the DFT section, optimizing the geometry of the molecule will reveal the preferred coordination number and the arrangement of the ligands around the praseodymium ion. It is likely that the three 2-ethylhexanoate ligands will coordinate in a way that satisfies the steric and electronic requirements of the large Pr(III) ion. This could result in a coordination number of 6 if each ligand binds in a bidentate fashion, or it could be higher if intermolecular interactions or solvent coordination occurs.

Analysis of Ligand Field: The arrangement of the ligands creates a "ligand field" that splits the energy levels of the praseodymium 4f orbitals. mdpi.com Theoretical calculations can model this splitting, which is directly related to the spectroscopic properties of the complex.

Reactivity Prediction: Computational models can also predict the reactivity of the complex. For instance, the accessibility of the praseodymium center to other reactants can be assessed by mapping the electrostatic potential on the molecule's surface. Regions of negative potential, likely around the carboxylate oxygens, would be susceptible to electrophilic attack, while the positively charged praseodymium center would be a site for nucleophilic attack.

Emerging Research Directions and Future Outlook for Praseodymium Tri 2 Ethylhexanoate

Integration into Multifunctional Material Systems

The incorporation of Praseodymium Tri(2-ethylhexanoate) into multifunctional material systems is a promising avenue of research. The praseodymium ion (Pr³⁺) possesses characteristic optical and magnetic properties that can be imparted to a host material. Ethylhexanoates, as organometallic compounds, are noted for their use in catalysis for polymerization, oxidation, and hydrogenation, and as adhesion promoters.

Research has demonstrated the successful integration of praseodymium into various matrices to create functional materials. For instance, praseodymium-doped materials are utilized as light emitters due to the sharp luminescent lines characteristic of lanthanide f-f transitions. acs.org This property is valuable in applications such as displays and solid-state lasers. acs.org Furthermore, multifunctional coordination polymer films have been synthesized by coordinating praseodymium ions to the oxygen in polycarbonate, resulting in materials that combine the luminescence of the Pr³⁺ ion with the mechanical and dielectric properties of the polymer. escholarship.org

The versatility of praseodymium is also evident in its use in:

High-strength alloys: When alloyed with magnesium, it creates high-strength metals suitable for applications like jet engines. rsc.org

Permanent magnets: Praseodymium is a component in powerful neodymium magnets. rsc.org

Specialty glass and ceramics: Praseodymium compounds are used to impart a yellow or yellow-green color to glass and enamels. rsc.org Research into praseodymium-containing glass has shown the ability to create materials with color-changing effects depending on the light source. nih.gov

The role of Praseodymium Tri(2-ethylhexanoate) in these systems would be as a precursor or additive, enabling the homogeneous dispersion of praseodymium ions within a polymer, glass, or ceramic matrix. Its solubility in non-aqueous solvents makes it particularly suitable for solution-based processing techniques.

| Application Area | Function of Praseodymium | Potential Role of Praseodymium Tri(2-ethylhexanoate) | Example Material System |

|---|---|---|---|

| Optoelectronics | Luminescence (f-f transitions) | Dopant source for luminescent polymers | Praseodymium-coordinated polycarbonate films escholarship.org |

| Advanced Alloys | Strengthening agent | Precursor for alloy synthesis | High-strength magnesium alloys rsc.org |

| Catalysis | Catalytic activity | Homogeneous catalyst or precursor for heterogeneous catalysts | Praseodymium-doped ceria catalysts rsc.org |

| Glass & Ceramics | Colorant, Optical properties | Additive for specialty glass formulation | Imitation gemstone glass with color-change effects nih.gov |

Exploration of Novel Synthetic Pathways

The synthesis of lanthanide carboxylates, including Praseodymium Tri(2-ethylhexanoate), is a critical area of research, with a focus on developing more efficient, controlled, and environmentally benign methods. Traditional synthesis often involves the reaction of a lanthanide salt with a carboxylic acid or its salt. gaacademy.org However, emerging research is exploring several novel pathways.

Hydrothermal Synthesis: This method involves carrying out the synthesis in water at elevated temperatures and pressures in a sealed vessel, known as an autoclave. It has been successfully used to create crystalline lanthanide(III) carboxylate-phosphonates, demonstrating its potential for producing complex coordination compounds. frontiersin.org

U-tube Diffusion Method: A low-concentration diffusion method has been employed to synthesize praseodymium-based complexes. nih.gov In this technique, solutions of the reactants are slowly allowed to diffuse towards each other through a solvent-filled U-tube, promoting the growth of high-quality crystals over several days. nih.gov

Molten Salt Synthesis: A novel approach for preparing complex praseodymium-containing oxides involves the co-melting of nitrate (B79036) precursors at low temperatures, followed by high-temperature decomposition. This method has been shown to produce highly dispersed, single-phase powders at reduced synthesis temperatures compared to conventional solid-state routes.

Polyol-Based Synthesis: This method uses polyols (alcohols with multiple hydroxyl groups) as both the solvent and reducing/capping agent. It has been applied to the synthesis of praseodymium oxide nanoparticles, offering a versatile route to nanostructured materials.

These novel pathways offer advantages in terms of control over particle size, morphology, and crystallinity, which are crucial for tailoring the properties of the final material.

| Synthetic Pathway | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Hydrothermal Synthesis | Reaction in aqueous solution at high temperature and pressure in a sealed vessel. | Good for crystalline products, control over morphology. | Lanthanide(III) carboxylate-phosphonates frontiersin.org |

| U-tube Diffusion | Slow diffusion of reactant solutions to promote gradual crystal growth. | Yields high-quality single crystals. | Praseodymium complexes with pyridine nitrogen oxide ligands nih.gov |

| Molten Salt Synthesis | Co-melting of precursors followed by high-temperature decomposition. | Produces highly dispersed powders at lower temperatures. | Pr₂NiO₄₊δ-based materials |

Advanced In-Situ Characterization Techniques

Understanding the mechanism of formation of Praseodymium Tri(2-ethylhexanoate) is key to controlling its synthesis and properties. Advanced in-situ characterization techniques, which monitor the reaction as it happens, are indispensable for this purpose. These methods provide real-time data on reaction kinetics, the formation of intermediates, and the influence of reaction parameters. mt.com

Process Analytical Technology (PAT) is a framework that utilizes such real-time analysis to design, analyze, and control manufacturing processes. mt.com For organometallic syntheses, which are often rapid and sensitive to conditions, in-situ monitoring is particularly critical. mt.com Key techniques applicable to the study of Praseodymium Tri(2-ethylhexanoate) synthesis include:

In-Situ FTIR and Raman Spectroscopy: Techniques like ReactIR and ReactRaman use fiber-optic probes inserted directly into the reaction vessel. mt.com They can track the concentration of reactants (e.g., the disappearance of the carboxylic acid C=O stretch) and the appearance of product in real time. This provides detailed information on reaction kinetics, mechanisms, and can help identify transient intermediate species without the need for manual sampling. mt.com

Real-Time Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with a reaction setup to provide dynamic information on the species present in solution. acs.org This is a fast and sensitive method capable of analyzing complex mixtures, making it useful for identifying reaction intermediates and understanding catalytic cycles. acs.orgrsc.org

In-Situ NMR Spectroscopy: While technically more challenging to implement, in-situ NMR can provide detailed structural information about the species in solution as the reaction progresses, helping to elucidate the coordination environment of the praseodymium ion.

The application of these techniques allows researchers to move beyond simple pre- and post-synthesis characterization to a more profound, dynamic understanding of the chemical transformations involved in the formation of Praseodymium Tri(2-ethylhexanoate).

Sustainable and Green Chemistry Approaches in Praseodymium Tri(2-ethylhexanoate) Research

The principles of green chemistry are increasingly guiding chemical synthesis to minimize environmental impact and enhance safety. mt.com These principles are highly relevant to the production and use of organometallic compounds like Praseodymium Tri(2-ethylhexanoate).

Key green chemistry strategies applicable to this research include:

Use of Greener Solvents: Traditional syntheses may use volatile organic compounds (VOCs). Research is moving towards using more benign solvents, such as water (as in hydrothermal synthesis), or even solvent-free reaction conditions.

Energy Efficiency: Employing methods that reduce energy consumption is a core principle. This can involve using microwave-assisted synthesis to shorten reaction times or developing catalysts that allow reactions to proceed at lower temperatures.

Renewable Feedstocks: While 2-ethylhexanoic acid is typically derived from petrochemical sources, future research could explore pathways to synthesize this ligand or suitable alternatives from biomass.

Waste Prevention: The ideal synthesis has high atom economy, meaning most of the atoms from the reactants are incorporated into the final product. mt.com Designing synthetic routes that minimize the formation of by-products is a key goal.

Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. Praseodymium itself can act as a catalyst, and developing processes where the compound is used catalytically aligns with green chemistry principles.

The "green synthesis" of lanthanide-based nanoparticles using plant extracts or microorganisms is an emerging area that highlights the potential for developing completely new, bio-inspired synthetic routes. acs.org While not yet applied to Praseodymium Tri(2-ethylhexanoate), these approaches signal a paradigm shift towards more sustainable chemical manufacturing.

Bridging Fundamental Understanding with Advanced Materials Design

A major frontier in materials science is the ability to design new materials with desired properties from the ground up. This requires a deep, fundamental understanding of the relationship between a compound's atomic/electronic structure and its macroscopic functions. For Praseodymium Tri(2-ethylhexanoate), this involves linking the coordination chemistry and electronic structure of the praseodymium ion to the resulting optical, magnetic, and catalytic properties of the material.

Computational materials science provides powerful tools to achieve this. First-principles theoretical studies, such as those based on Density Functional Theory (DFT), are used to investigate the structural, electronic, and magnetic properties of praseodymium-containing materials. chalcogen.ro These studies can, for example:

Calculate the electronic band structure to understand optical properties. acs.org

Model the magnetic moments of praseodymium ions in a crystal lattice. chalcogen.ro

Simulate the effect of pressure or doping on the material's structure and properties. aps.orgaps.org

Recent theoretical work has explored the electronic structure of Pr³⁺ in host crystals to understand its energy levels and luminescence, providing a foundation for designing new laser materials. acs.org Other studies have focused on the unusual electronic properties of praseodymium in higher oxidation states (Pr⁴⁺ and Pr⁵⁺), revealing complex behaviors that bridge the gap between lanthanides and transition metals or actinides. escholarship.orgnih.gov

This fundamental knowledge is crucial for materials design. For example, by understanding how the ligand field of the 2-ethylhexanoate (B8288628) groups affects the f-orbital energy levels of the praseodymium ion, researchers can computationally screen for different carboxylate ligands to tune the material's luminescent properties. Models like the Kinetic Lattice Monte Carlo method have been used to study ion diffusion in praseodymium-doped ceria, with direct applications in designing better materials for solid oxide fuel cells. rit.edu The development of specific computational parameters for modeling lanthanide complexes, such as the Sparkle/PM7 model, further enhances the ability to design and predict the behavior of new praseodymium-based materials. sparkle.pro.br This synergy between fundamental theory, computation, and experimental synthesis represents the future of advanced materials discovery.

Q & A

Q. What controls are necessary to validate the environmental stability of Praseodymium tri(2-ethylhexanoate) in ecotoxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.